![molecular formula C22H27N3O3 B3848915 N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3848915.png)
N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
Overview
Description
N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as CR845, is a novel kappa-opioid receptor agonist that has gained attention in recent years due to its potential therapeutic benefits.
Mechanism of Action
N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide acts as a selective kappa-opioid receptor agonist, which is a type of opioid receptor that is primarily found in the brain and spinal cord. Activation of the kappa-opioid receptor by N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide results in the inhibition of pain signaling pathways and the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to have a number of other biochemical and physiological effects. For example, N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of chronic pain. Additionally, N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its selectivity for the kappa-opioid receptor, which allows for more precise targeting of specific biological pathways. Additionally, N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has a relatively short half-life, which allows for more rapid clearance from the body and reduces the potential for accumulation and toxicity. However, one limitation of using N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its relatively low potency compared to other opioid medications, which may require higher doses to achieve therapeutic effects.
Future Directions
There are several potential future directions for research on N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. One area of interest is the development of more potent and selective kappa-opioid receptor agonists that can be used in lower doses and have fewer side effects. Additionally, there is growing interest in the potential use of N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide in the treatment of other conditions, such as anxiety and depression, and the development of new formulations of N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide that can be administered via different routes, such as transdermal patches or inhalation. Finally, there is a need for further research on the long-term safety and efficacy of N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide in humans, particularly in the context of chronic pain management.
Conclusion:
In conclusion, N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is a promising new kappa-opioid receptor agonist that has potential therapeutic benefits in various conditions, including chronic pain, pruritus, and opioid-induced constipation. Its selectivity for the kappa-opioid receptor and relatively short half-life make it an attractive candidate for lab experiments, although further research is needed to fully understand its mechanism of action and long-term safety and efficacy in humans.
Scientific Research Applications
N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic benefits in various conditions, including chronic pain, pruritus, and opioid-induced constipation. In preclinical studies, N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to have analgesic effects without producing the adverse side effects commonly associated with traditional opioid medications. Additionally, N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to reduce itch in animal models of pruritus and improve bowel function in animal models of opioid-induced constipation.
properties
IUPAC Name |
N-cyclopropyl-4-methoxy-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-19-4-5-20(22(26)24-17-2-3-17)21(14-19)28-18-8-12-25(13-9-18)15-16-6-10-23-11-7-16/h4-7,10-11,14,17-18H,2-3,8-9,12-13,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBUKKCUIOFJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methoxy-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.